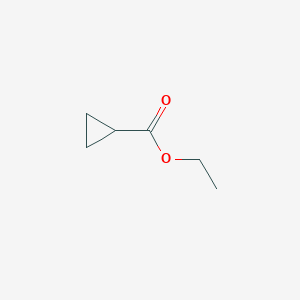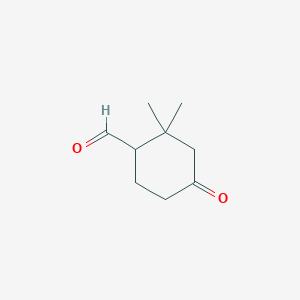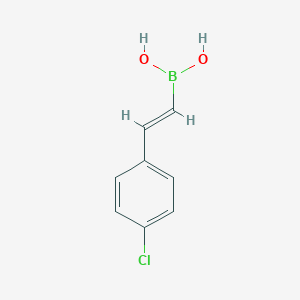
N-乙基戊二酰亚胺
描述
N-Ethylglutarimide is an organic compound with the molecular formula C7H11NO2. It is a derivative of glutarimide, characterized by the presence of an ethyl group attached to the nitrogen atom. This compound is of significant interest due to its diverse applications in various fields, including chemistry, biology, and medicine.
科学研究应用
N-Ethylglutarimide has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Industry: It is used in the production of polymers and other industrial chemicals.
作用机制
Target of Action
N-Ethylglutarimide, also known as 1-Ethylpiperidine-2,6-dione, is a compound that has been found to interact with the Widely Interspaced Zinc Finger Motifs (WIZ) protein . The WIZ protein is a transcriptional regulator involved in various cellular processes, including cell growth and differentiation .
Mode of Action
The compound acts by reducing the expression levels of the WIZ protein . This interaction results in changes in the transcriptional regulation of genes controlled by the WIZ protein, thereby affecting cellular processes .
Biochemical Pathways
It is known that the compound caninduce the expression of fetal hemoglobin (HbF) . HbF is a type of hemoglobin that is normally produced during fetal development and replaced by adult hemoglobin after birth. The induction of HbF can have beneficial effects in certain blood disorders, such as sickle cell disease and β-thalassemia .
Pharmacokinetics
It is known that the compound and its metabolites can be detected in rat blood and brain, suggesting that it can cross the blood-brain barrier .
Result of Action
The reduction of WIZ protein expression and the induction of HbF expression by N-Ethylglutarimide can have various molecular and cellular effects. For instance, it can ameliorate symptoms in patients with sickle cell disease and β-thalassemia . These diseases are characterized by abnormal red blood cells, and the induction of HbF can help to improve the function of these cells .
生化分析
Biochemical Properties
N-Ethylglutarimide plays a vital role in several biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. One of the key interactions is with cycloheximide, a well-known inhibitor of protein synthesis. N-Ethylglutarimide inhibits protein synthesis by binding to the ribosome and preventing the elongation of the polypeptide chain . This interaction is crucial for its role in inhibiting fungal growth and other biological processes.
Cellular Effects
N-Ethylglutarimide has profound effects on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For instance, N-Ethylglutarimide has been shown to inhibit the growth of fungi by disrupting protein synthesis . Additionally, it affects the expression of genes involved in cell cycle regulation and apoptosis, leading to altered cellular metabolism and function.
Molecular Mechanism
The molecular mechanism of N-Ethylglutarimide involves its binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. N-Ethylglutarimide binds to the ribosome, inhibiting the elongation phase of protein synthesis . This inhibition leads to a cascade of molecular events, including the activation of stress response pathways and changes in gene expression. The compound also affects the activity of various enzymes involved in cellular metabolism, further influencing cellular function.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of N-Ethylglutarimide change over time. The compound’s stability and degradation play a significant role in its long-term effects on cellular function. Studies have shown that N-Ethylglutarimide remains stable under certain conditions but can degrade over time, leading to reduced efficacy . Long-term exposure to N-Ethylglutarimide in in vitro and in vivo studies has shown sustained inhibition of protein synthesis and altered cellular metabolism.
Dosage Effects in Animal Models
The effects of N-Ethylglutarimide vary with different dosages in animal models. At lower doses, the compound effectively inhibits protein synthesis without causing significant toxicity . At higher doses, N-Ethylglutarimide can cause adverse effects, including toxicity and disruption of normal cellular processes. Threshold effects have been observed, where a certain dosage level leads to a marked increase in adverse effects.
Metabolic Pathways
N-Ethylglutarimide is involved in several metabolic pathways, interacting with enzymes and cofactors. The compound affects metabolic flux and metabolite levels by inhibiting key enzymes involved in protein synthesis and cellular metabolism . This inhibition leads to changes in the levels of various metabolites, affecting overall cellular function and metabolism.
Transport and Distribution
Within cells and tissues, N-Ethylglutarimide is transported and distributed through specific transporters and binding proteins. These interactions influence the localization and accumulation of the compound . The transport and distribution of N-Ethylglutarimide are crucial for its efficacy and impact on cellular processes.
Subcellular Localization
N-Ethylglutarimide’s subcellular localization affects its activity and function. The compound is directed to specific compartments or organelles through targeting signals and post-translational modifications . This localization is essential for its role in inhibiting protein synthesis and affecting cellular metabolism.
准备方法
Synthetic Routes and Reaction Conditions: N-Ethylglutarimide can be synthesized through several methods. One common approach involves the reaction of glutaric anhydride with ethylamine. The reaction typically proceeds under mild conditions, with the glutaric anhydride being dissolved in an appropriate solvent such as ethyl acetate, followed by the addition of ethylamine. The mixture is then stirred at ambient temperature for several hours to yield N-Ethylglutarimide .
Industrial Production Methods: In industrial settings, the production of N-Ethylglutarimide often involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency of the process, often involving the use of catalysts to accelerate the reaction rate .
化学反应分析
Types of Reactions: N-Ethylglutarimide undergoes various chemical reactions, including:
Oxidation: It can be oxidized using oxidizing agents such as ruthenium (IV) oxide and sodium periodate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: N-Ethylglutarimide can participate in nucleophilic substitution reactions, where the ethyl group can be replaced by other substituents.
Common Reagents and Conditions:
Oxidation: Ruthenium (IV) oxide and sodium periodate in ethyl acetate at ambient temperature.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Various nucleophiles under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields N-ethylglutaric acid, while reduction can produce N-ethylglutarimide derivatives with different substituents .
相似化合物的比较
Cycloheximide: A well-known glutarimide antibiotic that inhibits protein synthesis.
Lenalidomide: A derivative used in the treatment of multiple myeloma and other cancers.
Comparison: N-Ethylglutarimide is unique due to its specific ethyl substitution, which can influence its chemical reactivity and biological activity. Compared to cycloheximide, N-Ethylglutarimide may exhibit different pharmacokinetic properties and a distinct spectrum of biological activities . Lenalidomide, on the other hand, has a more complex structure and is specifically designed for therapeutic applications .
属性
IUPAC Name |
1-ethylpiperidine-2,6-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11NO2/c1-2-8-6(9)4-3-5-7(8)10/h2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RBMFXCRKRCRFAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)CCCC1=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50508940 | |
| Record name | 1-Ethylpiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
25115-65-5 | |
| Record name | 1-Ethylpiperidine-2,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50508940 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



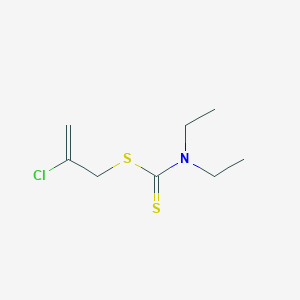
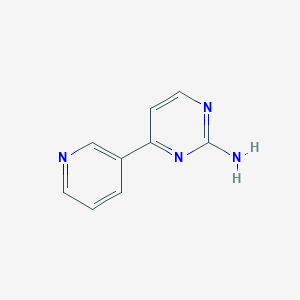
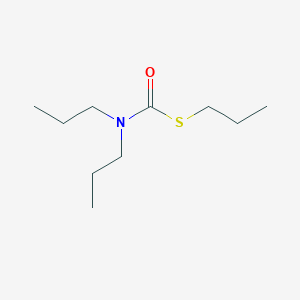
![[(1S,2S)-4-Amino-2-(hydroxymethyl)cyclopentyl]methanol](/img/structure/B132434.png)
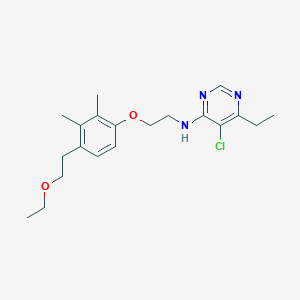
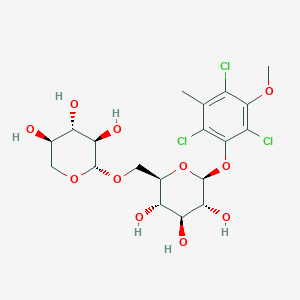
![Imidazo[1,2-a]pyridin-3-amine](/img/structure/B132443.png)

![3-((3S,3aS,5aS,6R,9aS,9bS)-3-Hydroxy-3a,6-dimethyl-7-oxododecahydro-1H-cyclopenta[a]naphthalen-6-yl)propanoic acid](/img/structure/B132448.png)
